Firefly luciferin
Overview
Description
Firefly luciferin, also known as beetle luciferin, is the light-emitting compound used in the bioluminescent systems of fireflies, railroad worms, starworms, and click-beetles . It is the substrate of luciferase, which is responsible for the characteristic yellow light emission from many firefly species . The chemical structure of firefly luciferin was identified as the D-form .
Synthesis Analysis
Firefly luciferins are biosynthesized in the lantern of the adult firefly from two L-cysteine molecules with p-benzoquinone/1,4-hydroquinone, accompanied by the decarboxylation of L-cysteine . The luciferin could be effectively extracted using ethyl acetate at low pH from powder of approximately 15,000 firefly lanterns .Molecular Structure Analysis
The structure of firefly luciferin was confirmed by combined use of infrared spectroscopy, UV–vis spectroscopy, and synthetic methods to degrade the compound into identifiable fragments . The structure of firefly luciferin consists of two structural units, benzothiazole and thiazoline rings .Chemical Reactions Analysis
Firefly luciferin emits at 562 nm on reaction with oxygen, catalyzed by luciferase in the presence of adenosine triphosphate (ATP) and magnesium ions . The chemiluminescence reaction of different 2-(4-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylate esters with an organic superbase and oxygen was investigated through a kinetic and computational study .Physical And Chemical Properties Analysis
Firefly luciferin is fluorescent; it absorbs 327-nm UV radiation and emits visible light at 530 nm . Light emitted from fireflies ranges from green (510 nm) to red (670 nm) .Scientific Research Applications
1. Enzyme Stability and Kinetics
Firefly luciferase, an enzyme that catalyzes the bioluminescent reaction with luciferin, is a focus of study due to its applications in various fields. Researchers have examined the impact of mutations on the stability and functional capacity of this enzyme, which is known for its rapid inactivation at physiological temperatures and high susceptibility to proteolytic degradation. Mutations at specific residues (e.g., K329 and R330) were found to affect the enzyme's thermostability and kinetics with luciferin, providing insights into enhancing its stability for broader applications (Salehi-Sedeh et al., 2019).
2. Bioluminescence Imaging
Significant advancements have been made in bioluminescence imaging using firefly luciferin. For instance, a newly designed bioluminescence imaging system, AkaBLI, exhibits brighter emission than conventional technologies, enhancing the ability to visualize single cells deep inside living organisms. This advancement allows for non-invasive monitoring of biological processes, such as tumor growth and neuronal activity, in animals (Iwano et al., 2018).
3. Plant Biotechnology
The firefly luciferase gene has been utilized as a reporter for gene expression in plant cells and transgenic plants. By introducing the luciferase gene under specific promoters, researchers can monitor light production in plants, aiding in the study of gene expression and cellular processes in plant biology (Ow et al., 1986).
4. Development of Multicolor Bioluminescence
5. Analytical Tools Using Split Reporter Proteins
Split reporter proteins, including split versions of firefly luciferase, have been designed for quantifying and imaging cellular processes. These reporters can be used to study protein-protein interactions, intracellular protein dynamics, and other cellular phenomena in living organisms, providing a powerful tool for biological research and drug discovery (Ozawa, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894865 | |
Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] | |
Record name | Firefly luciferin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13873 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Firefly luciferin | |
CAS RN |
2591-17-5 | |
Record name | Firefly luciferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2591-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Firefly luciferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FIREFLY LUCIFERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TBB02N29K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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